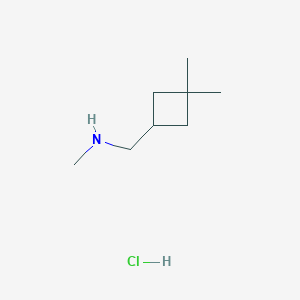

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride

Description

1-(3,3-Dimethylcyclobutyl)-N-methylmethanamine hydrochloride is a secondary amine hydrochloride salt featuring a cyclobutane ring substituted with two methyl groups at the 3,3-positions. Its molecular formula is C₈H₁₈ClN, with a molecular weight of 163.69 g/mol (calculated from C₈H₁₇N·HCl). The compound is characterized by a rigid cyclobutyl scaffold, which introduces steric strain and influences its conformational stability. This structural motif is often leveraged in medicinal chemistry to optimize pharmacokinetic properties, such as metabolic resistance and target binding .

Properties

IUPAC Name |

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBHGXFZTMUZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CNC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride typically involves two main stages:

Formation of the free base amine : This is usually achieved by introducing the N-methylmethanamine group onto the 3,3-dimethylcyclobutyl ring system. Common synthetic routes include nucleophilic substitution reactions where an amine attacks an alkyl halide or related electrophilic precursor.

Conversion to the hydrochloride salt : The free base amine is reacted with hydrochloric acid to form the corresponding hydrochloride salt, enhancing its stability and solubility.

This general approach aligns with common practices for preparing amine hydrochloride salts in pharmaceutical and chemical industries.

Table Summarizing Key Data and Preparation Insights

| Aspect | Details |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 g/mol |

| Free Base Precursor | 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine |

| Typical Salt Formation | Reaction of free base with HCl to form hydrochloride salt |

| Common Solvents for Crystallization | Water, acetone, toluene, isopropanol mixtures (for related compounds) |

| Synthetic Route Type | Nucleophilic substitution of amine on alkyl halide or related electrophile |

| Purification Method | Recrystallization from mixed solvents or aqueous media |

| Yield and Purity Considerations | Dependent on precursor purity, reaction conditions, and crystallization parameters |

Related Research Findings and Patented Methods

Patented Crystallization of Cyclobutyl Amine Hydrochlorides : A European patent describes the preparation of cyclobutyl amine hydrochloride monohydrates by dissolving the free base hydrochloride in a boiling mixture of organic solvents and water, followed by controlled cooling and filtration to isolate pure crystalline forms. This approach can be adapted for this compound to improve purity and stability.

Synthesis of Cyclobutyl Amines via Halogenation and Amination : Analogous methods involve converting cyclobutyl alcohol derivatives to halides (e.g., bromides or chlorides) followed by nucleophilic substitution with methylamines. Protecting groups and stepwise functional group transformations are used in more complex cyclobutyl amine syntheses, as seen in other cyclobutylamine derivatives.

Summary of Preparation Methodology

Starting Material Preparation : Obtain or synthesize 3,3-dimethylcyclobutyl halide or a suitable electrophilic derivative.

Nucleophilic Substitution : React the electrophilic cyclobutyl derivative with methylamine or N-methylmethanamine under controlled temperature and solvent conditions to form the free base amine.

Salt Formation : Treat the free base with hydrochloric acid (aqueous or gaseous HCl) to form the hydrochloride salt.

Purification : Recrystallize the hydrochloride salt from mixed solvent systems (e.g., water and acetone) to obtain a pure, stable crystalline product.

Drying and Characterization : Dry the product under vacuum and characterize by melting point, NMR, and other analytical techniques to confirm purity and identity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylcyclobutyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3,3-Dimethylcyclobutyl)-N-methylmethanamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Case Study : A study explored its efficacy as an agonist for certain receptors involved in metabolic pathways. The compound showed promising results in modulating receptor activity, suggesting potential therapeutic applications in metabolic disorders.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows for various functionalizations that can lead to the development of novel compounds.

- Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated products |

| Oxidation | Oxidation using KMnO4 | Carbonyl compounds |

| Reduction | Reduction with LiAlH4 | Alcohols or secondary amines |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cyclobutyl Derivatives

(3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride (C₆H₁₂ClF₂N)

- Molecular Weight : 171.62 g/mol.

- Key Differences: Replaces the dimethyl groups on the cyclobutane ring with two fluorine atoms.

- Applications : Used in drug discovery for fluorinated analogs to modulate bioavailability and CNS penetration .

1-(3,3-Dimethylcyclobutyl)ethan-1-amine Hydrochloride (C₈H₁₈ClN)

Aromatic Substituted Analogs

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine Hydrochloride (C₈H₉ClFNH₃Cl)

- Molecular Weight : 208.07 g/mol.

- Key Differences: Replaces the cyclobutyl group with a 3-chloro-2-fluorophenyl ring.

- Applications : Explored in antipsychotic drug candidates due to aryl-amine pharmacophores .

1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride (C₈H₈Cl₂N·HCl)

Linear Chain Amines

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (C₅H₁₂Cl₂N)

- Molecular Weight : 172.06 g/mol.

- Key Differences : Linear propane chain with a tertiary amine (N,N-dimethyl) instead of a secondary amine. Tertiary amines exhibit lower basicity (pKa ~9) compared to secondary amines (pKa ~10).

- Applications : Precursor in quaternary ammonium salt synthesis for surfactants .

N-(3-Chloropropyl)-N,N-dibutylamine Hydrochloride (C₁₁H₂₄Cl₂N)

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

- Cyclobutyl vs. Aromatic Rings : Cyclobutyl derivatives (e.g., target compound) offer rigidity and metabolic stability, whereas aryl-substituted analogs provide π-π interactions critical for target binding .

- Halogen Effects : Chlorine and fluorine substituents enhance lipophilicity and bioactivity but may reduce aqueous solubility .

- Amine Chain Length : Secondary amines (target) vs. tertiary amines (C₅H₁₂Cl₂N) influence basicity, solubility, and synthetic utility .

Biological Activity

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various research contexts.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈ClN

- Molecular Weight : 175.70 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is hypothesized to function as a ligand that modulates signaling pathways associated with various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling.

- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through antioxidant mechanisms.

- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Studies

Several case studies have been documented that illustrate the biological effects of this compound:

-

Antitumor Efficacy Study :

- Objective : To evaluate the antiproliferative effects on human cancer cell lines.

- Findings : The compound demonstrated significant inhibition of cell proliferation in vitro, particularly in melanoma and lung cancer cells.

- : Suggests potential for development as a therapeutic agent in oncology.

-

Neuroprotection Assessment :

- Objective : To assess the neuroprotective properties through oxidative stress models.

- Findings : Showed a reduction in markers of oxidative damage in neuronal cultures treated with the compound.

- : Indicates promise for neurodegenerative disease applications.

-

Antimicrobial Activity Analysis :

- Objective : To determine the antimicrobial efficacy against resistant bacterial strains.

- Findings : The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA).

- : Highlights potential use in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What methodological approaches are used to synthesize 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by amine functionalization. A multi-step approach may include:

-

Step 1 : Cyclization of precursors (e.g., 3,3-dimethylcyclobutanone) via [2+2] photocycloaddition or strain-driven ring closure.

-

Step 2 : Reductive amination with methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni).

-

Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl.

-

Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict energy barriers and intermediates, reducing trial-and-error experimentation .

Reaction Step Key Parameters Efficiency Metrics Cyclization Temperature, solvent polarity Yield (>70% target) Reductive Amination Catalyst loading, H₂ pressure Conversion rate (>90%) Salt Formation pH control, crystallization time Purity (≥95%)

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclobutyl CH₂ vs. N-methyl signals).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ and validates molecular weight.

- X-ray Diffraction (XRD) : Resolves crystal structure for salt form confirmation.

Q. What storage conditions are recommended to maintain the stability of this hydrochloride salt?

- Methodological Answer :

- Moisture Sensitivity : Store in desiccators with silica gel or under inert gas (N₂/Ar) to prevent hydrolysis .

- Temperature : -20°C for long-term stability; ambient temperature for short-term use.

- Light Exposure : Amber vials to avoid photodegradation of the cyclobutyl moiety.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction pathway predictions for novel derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies to identify feasible pathways (e.g., cyclobutane ring strain vs. amine nucleophilicity) .

- Machine Learning (ML) : Trains models on existing reaction databases to prioritize synthetic routes with high success likelihood.

- Case Study : Conflicting data on regioselectivity in cyclobutyl substitutions can be resolved by comparing computed vs. experimental NMR shifts.

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radiometric assays) .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., N-ethyl vs. N-methyl variants) to isolate substituent effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile outliers in published datasets.

Q. How can green chemistry principles be integrated into the synthesis of this compound to minimize environmental impact?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalysis : Use immobilized enzymes or bio-based catalysts for reductive amination.

- Waste Reduction : Implement flow chemistry to enhance atom economy and reduce byproducts .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound’s pharmacological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

- Pharmacophore Modeling : Identify critical functional groups (e.g., cyclobutyl rigidity, amine basicity) for activity.

- In Vitro-In Vivo Correlation (IVIVC) : Compare potency in cell assays (e.g., cAMP inhibition) with pharmacokinetic profiles in animal models .

Data Contradiction Analysis Framework

| Contradiction Type | Resolution Strategy | Example |

|---|---|---|

| Synthetic Yield Variability | Replicate under controlled conditions (e.g., O₂-free environment) | Discrepancies in reductive amination yields due to trace O₂ |

| Biological Activity Outliers | Cross-validate with orthogonal assays (e.g., SPR vs. ELISA) | False positives in receptor binding assays |

| Computational vs. Experimental Data | Refine force fields or basis sets in DFT calculations | Mismatch in predicted vs. observed pKa values |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.